N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-3-[(3-methyloxolane-2-carbonyl)amino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-3-10-9(14)12-11-8(13)7-6(2)4-5-15-7/h6-7H,3-5H2,1-2H3,(H,11,13)(H2,10,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORBVNHTFGSDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NNC(=O)C1C(CCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis starts from 3-methyloxolane-2-carboxylic acid derivatives.
- Ethylcarbamoyl amine or related carbamate derivatives serve as the amine source.
- Common reagents include coupling agents such as carbodiimides or uronium salts, bases like triethylamine, and solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
Coupling Reaction
A typical coupling involves activation of the carboxylic acid group followed by nucleophilic attack by the ethylcarbamoyl amine:
- The acid is converted to an acid chloride or activated ester using reagents like thionyl chloride or 1-hydroxybenzotriazole (HOBt).
- The amine is added under cooled conditions (0–5 °C) to minimize side reactions.
- The reaction mixture is stirred for several hours (2–4 h) at low temperature to complete coupling.
This method is supported by analogous processes described in patent WO2022016490A1, where acid chlorides are prepared and reacted with amines in DCM under controlled temperatures to yield amide intermediates.
Protection and Deprotection Cycles
In cases where the molecule contains multiple reactive groups, protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) are used:
Purification
- Crude products are purified by preparative high-performance liquid chromatography (HPLC).
- Crystallization from suitable solvents such as n-heptane or mixtures of DMF and water is used to obtain pure product.
- Vacuum drying at moderate temperatures (~55 °C) ensures removal of solvents without decomposition.
Reaction Conditions and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride formation | Thionyl chloride in DCM, reflux 2–4 h | >90% | Concentration and solvent exchange cycles |
| Amide coupling | 0–5 °C, triethylamine base, DCM solvent | 70–85% | Stirring 2–4 h, temperature control essential |
| Protection/deprotection | 20% piperidine in DMF for Fmoc removal | Quantitative | Repeated cycles for chain elongation |
| Final purification | Preparative HPLC and crystallization | 50–70% | Purity >95% achieved |
Analytical Findings and Considerations
- The compound exhibits high solubility in aqueous and organic solvents, facilitating purification steps.
- Spectroscopic analysis (NMR, IR) confirms the formation of the amide bond and integrity of the oxolane ring.
- The synthetic accessibility score is favorable (1.36), indicating the synthesis is practical on a laboratory scale.
- The compound shows high gastrointestinal absorption and blood-brain barrier permeability, relevant for pharmaceutical applications.
Summary of Preparation Method
The preparation of N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide involves:
- Activation of the carboxylic acid moiety via acid chloride formation or coupling reagent activation.
- Nucleophilic substitution by ethylcarbamoyl amine under controlled low temperatures.
- Use of protecting groups and solid-phase synthesis techniques if peptide-like assembly is required.
- Purification by chromatographic and crystallization methods.
- Analytical verification to ensure product purity and structural correctness.
Chemical Reactions Analysis
Types of Reactions
N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic applications .
Comparison with Similar Compounds
Antibacterial Oleanane Derivatives (Compound 6)
Structure: Compound 6 (N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)-3α,23-dihydroxyolean-11,13(18)-dien-28-amide) shares the ethylcarbamoyl group but is based on an oleanane triterpenoid core . Activity:
- MIC Values: Bacillus cereus: 8 µg/mL Staphylococcus aureus: 16 µg/mL Listeria monocytogenes: 32 µg/mL
- The ethylcarbamoyl modification at C-28 enhanced activity against L. monocytogenes by 8-fold compared to precursors . Comparison: The oleanane core likely improves membrane penetration, while the oxolane ring in the target compound may offer conformational flexibility for enhanced solubility.
Thiophene-Based Carboxamides (Compound 98b)
Structure : N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) features a thiophene ring and hydrazide side chain alongside the ethylcarbamoyl group .
Activity :
- Primarily a synthetic intermediate; biological data are unreported. This structural difference could influence metabolic stability or target selectivity.
Regrelor Disodium (Anti-Thrombotic Agent)
Structure : Regrelor disodium contains an ethylcarbamoyl group attached to a modified adenylate core .
Activity :
- Inhibits platelet aggregation via adenosine receptor modulation. Comparison: The adenylate core enables nucleotide-like target binding, whereas the oxolane in the target compound may favor interactions with non-nucleotide targets (e.g., bacterial enzymes).
Methylamino vs. Ethylcarbamoyl Analogs (2-Cyano-N-[(methylamino)carbonyl]acetamide)
Structure: Replacing ethylcarbamoyl with methylamino reduces steric bulk but limits hydrogen-bonding capacity .
Structural and Functional Impact of Key Modifications
Core Scaffold Differences
| Core Structure | Example Compound | Key Properties |
|---|---|---|
| Oxolane | Target Compound | Enhanced solubility, conformational flexibility |
| Oleanane | Compound 6 | Lipophilic, membrane-targeting |
| Thiophene | Compound 98b | Rigid, aromatic π-system |
| Adenylate | Regrelor Disodium | Nucleotide mimicry |
Ethylcarbamoyl vs. Methylamino Groups
- Ethylcarbamoyl: Provides hydrogen-bond donors/acceptors and moderate steric bulk, optimizing target binding (e.g., bacterial enzymes ).
Computational Insights (AutoDock Vina)
Molecular docking studies using tools like AutoDock Vina could predict how the oxolane ring’s flexibility enhances binding to bacterial targets compared to rigid cores (e.g., oleanane or thiophene). Such studies may rationalize the superior MIC profiles of ethylcarbamoyl derivatives over methylamino analogs.
Biological Activity
N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide is a compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a methyloxolane ring and an ethylcarbamoyl group. This structural configuration is significant as it influences the compound's interaction with biological targets, enhancing its pharmacological potential.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and affecting metabolic pathways.
- Cell Signaling Modulation : It can influence cellular signaling pathways, potentially leading to altered gene expression and cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties, disrupting bacterial cell wall synthesis or metabolic functions.
Biological Activity Data
Research has indicated various biological activities associated with this compound. Below is a summary of key findings related to its biological activity:
| Activity Type | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | >5000 | |
| Antimicrobial | Escherichia coli | >5000 | |
| Anticancer | MCF7 (Breast Cancer) | 1.18 ± 0.14 | |
| Anticancer | HEPG2 (Liver Cancer) | 0.67 | |
| Anticancer | PC-3 (Prostate Cancer) | 0.80 |
Anticancer Studies
A study focused on the anticancer properties of this compound demonstrated its effectiveness against various cancer cell lines. The compound exhibited significant cytotoxicity against MCF7 breast cancer cells, with an IC50 value of 1.18 µM, indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Studies
In antimicrobial assays, the compound showed limited efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli, with IC50 values exceeding 5000 µM. These findings suggest that while it may possess some antimicrobial properties, further optimization or combination with other agents may be necessary to enhance its effectiveness.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide, and how do reaction conditions influence yield?
- Methodology :
-
Step 1 : Start with the oxolane-2-carboxamide core. Introduce the ethylcarbamoyl group via nucleophilic substitution using ethyl isocyanate under anhydrous conditions.
-
Step 2 : Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to prevent side reactions.
-
Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
-
Critical Parameters :
-
Reagents : Potassium tert-butoxide as a base for deprotonation .
-
Side reactions : Competing hydrolysis of the carboxamide group can occur if moisture is present .
-
Yield Optimization : Use microwave-assisted synthesis to reduce reaction time and improve purity (70–85% yield) .
- Data Table : Common reagents and conditions for carboxamide synthesis :
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Acylation | Ethyl isocyanate, DMF, 70°C | Target compound |
| Purification | Silica gel chromatography (EtOAc/Hexane) | >95% purity |
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., oxolane ring protons at δ 3.5–4.0 ppm) .
- X-ray Crystallography :
- Grow single crystals via slow evaporation (acetonitrile/water mixture). Resolve the oxolane ring conformation and hydrogen-bonding network (e.g., carboxamide N-H∙∙∙O interactions) .
- Mass Spectrometry :
- High-resolution ESI-MS to confirm molecular weight (error < 2 ppm) .
Q. How can computational tools predict the compound’s binding interactions and pharmacokinetics?
- Molecular Docking :
- Use AutoDock Vina to screen against protein targets (e.g., enzymes). Set grid boxes to cover active sites and run 20 docking poses. Validate with RMSD clustering (<2.0 Å) .
- ADMET Prediction :
- SwissADME or pkCSM to estimate solubility (LogS), CYP450 inhibition, and bioavailability. Key parameters:
- LogP : ~1.8 (moderate lipophilicity) .
- BBB permeability : Low, suggesting limited CNS activity .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and computational models be resolved?
- Hypothesis Testing :
- In vitro assays : Repeat dose-response curves (e.g., IC₅₀) under standardized conditions (pH 7.4, 37°C) to rule out assay variability .
- Molecular Dynamics (MD) : Simulate binding stability (100 ns trajectories) to identify false-positive docking poses .
- Data Reconciliation :
- Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
Q. What strategies optimize reaction conditions to enhance synthesis yield and purity?
- DoE (Design of Experiments) :
- Vary temperature (50–90°C), solvent (DMF vs. THF), and catalyst loading (5–10 mol%). Use ANOVA to identify significant factors .
- Byproduct Mitigation :
- Add molecular sieves to absorb water and suppress hydrolysis .
- Yield Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 70°C | 78 | 92 |
| THF, 80°C | 65 | 88 |
Q. How can structural analogs be designed to improve target selectivity?
- Scaffold Modifications :
- Replace the oxolane ring with tetrahydrofuran (THF) or piperidine to alter steric effects .
- Introduce electron-withdrawing groups (e.g., -NO₂) on the carboxamide to enhance hydrogen bonding .
- SAR Analysis :
- Test analogs in enzyme inhibition assays. Prioritize compounds with >50% activity at 10 µM .
Q. What methodologies enable in-depth pharmacokinetic studies of this compound?
- In Silico Models :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
